Superior Mass Spectrometric Resolution with a +6 Da Mass Shift Versus Unlabeled Analyte
The substitution of six hydrogen atoms with deuterium in 2-Hydroxy Imipramine-d6 yields a molecular weight of 302.44 g/mol, representing a +6.04 Da mass shift from the unlabeled 2-Hydroxy Imipramine (296.41 g/mol) . This larger mass differential, compared to a typical +3 or +4 Da shift from a d3- or d4-labeled analog, provides unambiguous separation from the analyte's natural isotopic envelope, particularly the M+2 and M+4 isotopes, which can cause significant interference at higher concentrations [1]. This ensures accurate quantification and extends the linear dynamic range of the assay by minimizing isotopic cross-talk, a common limitation with lower-mass-shift internal standards [2].
| Evidence Dimension | Mass Shift from Unlabeled Analyte |
|---|---|
| Target Compound Data | +6.04 Da (C19H18D6N2O, 302.44 g/mol) |
| Comparator Or Baseline | +0 Da (Unlabeled 2-Hydroxy Imipramine, 296.41 g/mol) |
| Quantified Difference | +6.04 Da mass differential |
| Conditions | Electrospray Ionization (ESI) or Chemical Ionization (CI) Mass Spectrometry |
Why This Matters
A +6 Da mass shift minimizes isotopic overlap, a critical factor for achieving high assay specificity and linearity in quantitative LC-MS/MS methods.
- [1] Shaw GJ, Markey SP. The synthesis of N-deuteromethylated desipramine and imipramine. J Label Compd Radiopharm. 1977;13:315-322. View Source
- [2] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55:S107-S113. View Source
